

# A Comparative Guide to Triisobutyl Phosphate (TIBP) and Tributyl Phosphate (TBP) as Extractants

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## Compound of Interest

Compound Name: *Triisobutyl phosphate*

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This guide provides a detailed comparison of **triisobutyl phosphate** (TIBP) and its structural isomer, tributyl phosphate (TBP), as extractants in solvent extraction processes. The selection of an appropriate extractant is critical for achieving desired separation and purification in various applications, including hydrometallurgy, nuclear fuel reprocessing, and pharmaceutical production. This document synthesizes available experimental data to offer an objective comparison of their performance.

## Introduction: A Tale of Two Isomers

Tri-n-butyl phosphate (TBP) is a widely utilized and extensively documented neutral extractant, forming the backbone of numerous industrial separation processes, most notably the PUREX process for nuclear fuel reprocessing.[1][2][3] Its efficacy stems from the ability of the phosphoryl group ( $P=O$ ) to form stable, neutral complexes with metal nitrates, which are then readily extracted into an organic phase.[4]

**Triisobutyl phosphate** (TIBP), the branched-chain isomer of TBP, has emerged as a viable alternative, offering distinct advantages in certain applications. The structural difference between the linear butyl chains of TBP and the branched isobutyl chains of TIBP, while seemingly subtle, imparts significant differences in their physical properties and chemical stability, which in turn affect their performance as extractants.[5]

## Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of TBP and TIBP is essential for their application in solvent extraction. The following table summarizes key properties for both compounds.

Property	Tributyl Phosphate (TBP)	Triisobutyl Phosphate (TIBP)
Molecular Formula	C <sub>12</sub> H <sub>27</sub> O <sub>4</sub> P	C <sub>12</sub> H <sub>27</sub> O <sub>4</sub> P
Molecular Weight	266.31 g/mol	266.31 g/mol
Appearance	Colorless, odorless liquid	Colorless to pale yellow liquid
Density (at 20°C)	~0.973 g/cm <sup>3</sup> <a href="#">[6]</a>	~0.965 g/cm <sup>3</sup>
Boiling Point	289 °C (decomposes) <a href="#">[6]</a>	~205 °C
Viscosity (at 25°C)	3.39 cP	Not specified
Solubility in Water	~400 mg/L <a href="#">[6]</a>	Not specified

## Performance as Extractants: A Comparative Analysis

The primary function of TBP and TIBP as extractants is to selectively transfer metal ions from an aqueous phase to an organic phase. This performance is influenced by factors such as the nature of the metal ion, the composition of the aqueous phase (e.g., acidity), and the inherent properties of the extractant.

## Extraction of Uranium and Plutonium

TBP is the standard extractant in the PUREX process for the separation of uranium and plutonium from fission products in spent nuclear fuel.[\[2\]\[3\]\[7\]](#) A solution of TBP in a hydrocarbon diluent (e.g., kerosene or dodecane) effectively extracts Uranium(VI) and Plutonium(IV) from nitric acid solutions.[\[2\]\[3\]](#) The extraction efficiency is dependent on the TBP concentration, with studies showing an increase in uranium extraction as the TBP concentration is increased.[\[8\]](#)

While direct comparative data for TIBP in uranium and plutonium extraction is limited in the provided search results, a comparative assessment for uranium recovery from an acidic nitrate medium has been noted in the literature.<sup>[5]</sup> Generally, the branched structure of TIBP is suggested to offer higher stability, which could be advantageous in the harsh radioactive and acidic conditions of nuclear fuel reprocessing.

## Extraction of Rare Earth Elements (REEs)

Both TBP and TIBP are effective extractants for rare earth elements. The extraction of REEs from nitrate media using TBP has been shown to be influenced by the TBP concentration and the nature of the REE, with the distribution ratio increasing with TBP concentration.<sup>[9][10]</sup> For instance, in one study, about 95% of neodymium, 90% of cerium, 87% of lanthanum, and 80% of yttrium were extracted under optimal conditions using TBP.<sup>[9]</sup>

A direct comparison with TIBP for REE extraction is not readily available in the provided search results. However, a study comparing TBP with di- and tributyl phosphates for the extraction of lanthanum, neodymium, yttrium, and ytterbium nitrates found that the distribution coefficients are consistently higher for dibutyl phosphate than for TBP.<sup>[1]</sup> This suggests that structural modifications to the phosphate ester can significantly impact extraction efficiency.

## Extraction of Other Metals

TBP has been investigated for the extraction of various other metals, including gold from chloride solutions and iron from hydrochloric acid media.<sup>[11]</sup> The extraction of selenium from hydrochloric acid media using TIBP has also been studied, with results indicating that the presence of a modifier like dodecanol can significantly enhance the extraction efficiency, achieving up to 99% extraction at low pH values.<sup>[12]</sup>

## Stability: Hydrolysis and Radiolysis

The chemical stability of the extractant is a critical factor, particularly in applications involving strong acids and ionizing radiation. Degradation of the extractant can lead to the formation of byproducts that interfere with the extraction process.

## Hydrolytic Stability

TBP is susceptible to hydrolysis, especially in the presence of strong acids, leading to the formation of dibutyl phosphate (DBP) and monobutyl phosphate (MBP).[13][14] These degradation products can form stable complexes with metal ions, hindering their stripping from the organic phase and reducing overall separation efficiency.[15] The rate of TBP hydrolysis is influenced by temperature and the presence of metal ions like plutonium, which can catalyze the degradation.[16]

The branched structure of TIBP is believed to provide greater steric hindrance around the P-O-C bond, making it more resistant to hydrolysis compared to TBP. This enhanced stability is a key advantage of TIBP in processes where the extractant is exposed to acidic conditions for extended periods.

## Radiolytic Stability

In nuclear applications, the extractant is exposed to intense radiation, which can lead to radiolytic degradation. The radiolysis of TBP produces DBP and MBP, similar to hydrolysis.[17] The degradation of TBP due to alpha radiolysis is temperature-dependent and is also influenced by the presence of plutonium.[16]

While direct quantitative comparative data on the radiolytic stability of TIBP is not available in the provided search results, it is generally expected that the higher hydrolytic stability of TIBP would translate to improved radiolytic stability as well.

## Experimental Protocols

The following is a general protocol for a batch solvent extraction experiment, which can be adapted for both TBP and TIBP.

## Materials and Reagents

- Organic Phase: Tri-n-butyl phosphate (TBP) or **Triisobutyl phosphate** (TIBP), diluent (e.g., kerosene, n-dodecane).
- Aqueous Phase: Metal salt solution of known concentration (e.g., nitrate, chloride).
- Acid (e.g., nitric acid, hydrochloric acid) for pH adjustment.
- Base (e.g., sodium hydroxide) for pH adjustment.

- Equipment: Separatory funnels, mechanical shaker, pH meter, analytical instrument for metal concentration determination (e.g., ICP-OES, AAS).

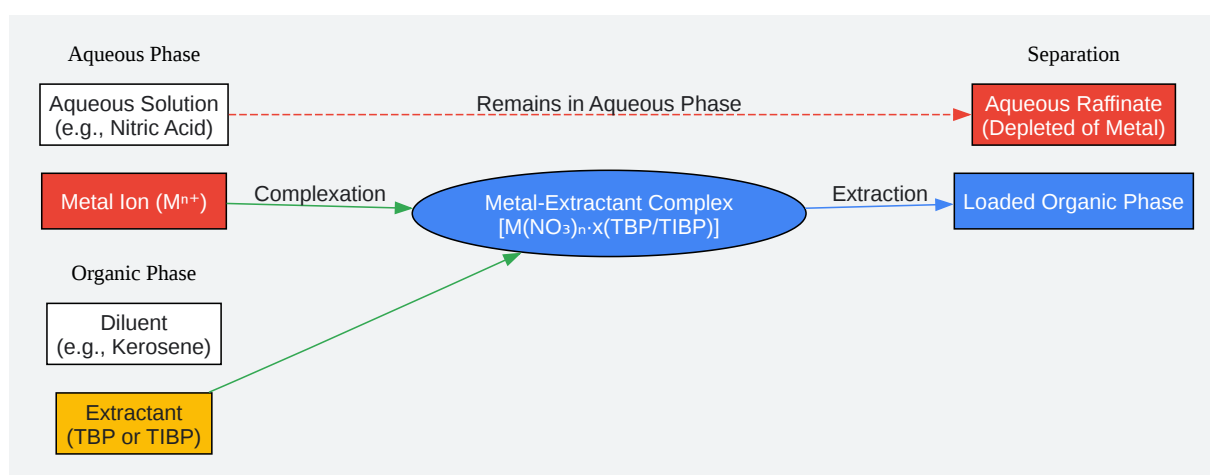
## Procedure

- Preparation of Solutions:
  - Prepare the organic phase by dissolving the desired concentration of TBP or TIBP in the chosen diluent (e.g., 30% v/v).[4]
  - Prepare the aqueous feed solution by dissolving a known amount of the metal salt in deionized water and adjusting the acidity to the desired level.[4]
- Extraction:
  - Place equal volumes of the aqueous and organic phases into a separatory funnel.
  - Shake the funnel vigorously for a predetermined time (e.g., 5-10 minutes) to ensure thorough mixing and allow the system to reach equilibrium.[4]
  - Allow the phases to separate completely.
  - Carefully separate the aqueous (raffinate) and organic (loaded solvent) phases.
- Stripping (Back-Extraction):
  - To recover the extracted metal, the loaded organic phase is contacted with a suitable stripping solution (e.g., dilute acid or complexing agent).
  - The mixture is shaken, and the phases are separated as in the extraction step. The metal is now in the aqueous stripping solution.
- Analysis:
  - Determine the metal concentration in the initial aqueous feed, the raffinate, the loaded organic phase, and the stripping solution.

- Calculate the distribution ratio (D) and the extraction percentage (%E) using the following formulas:
  - $D = [\text{Metal}]_{\text{organic}} / [\text{Metal}]_{\text{aqueous}}$
  - $\%E = (D / (D + V_{\text{aqueous}} / V_{\text{organic}})) * 100$

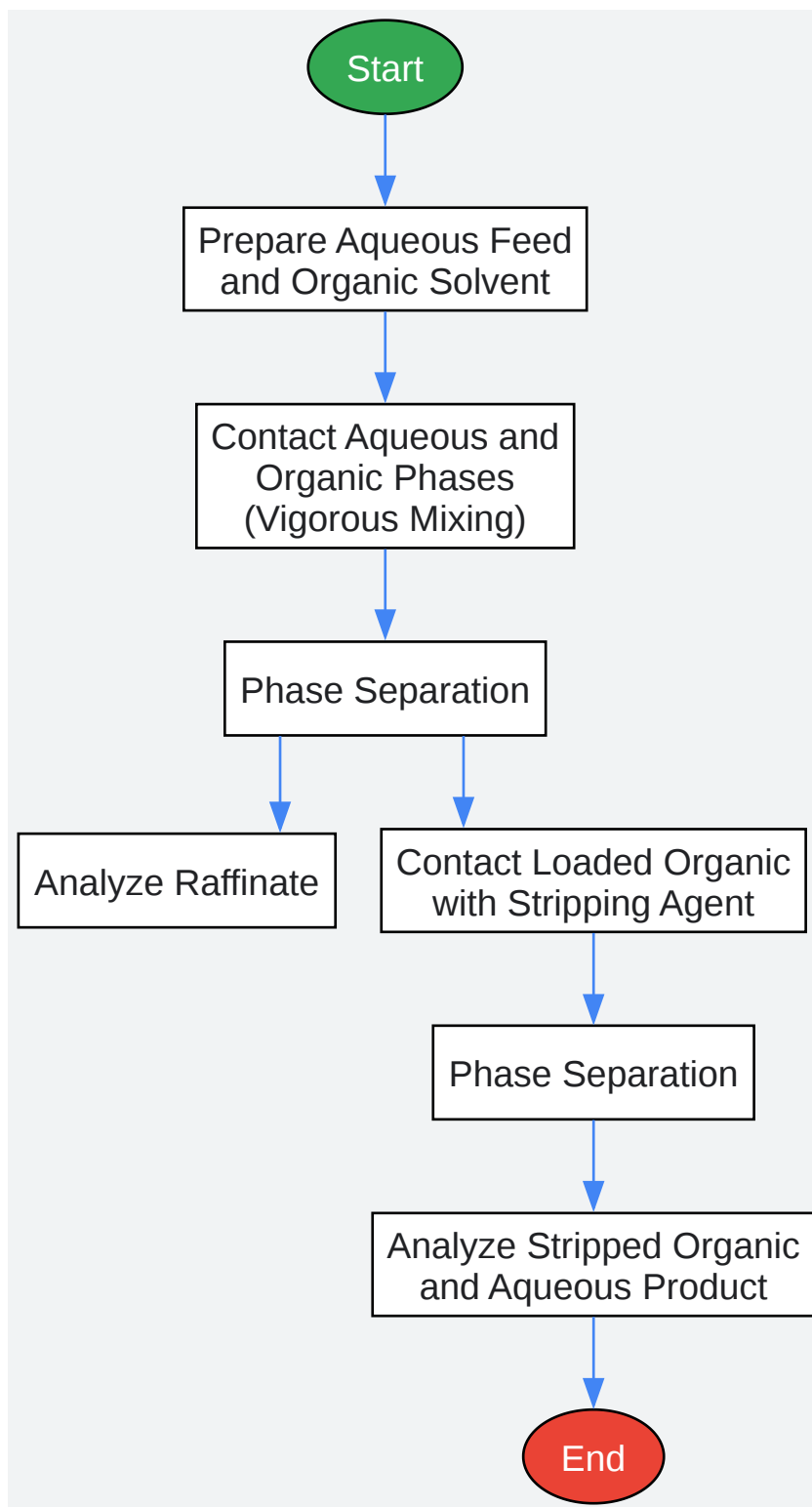
## Visualizing the Process and Concepts

To better illustrate the concepts and workflows discussed, the following diagrams are provided.



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Caption: General mechanism of solvent extraction using TBP or TIBP.



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